2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a quinoline carboxamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with a quinoline derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, can take place at various positions on the benzodioxole and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of multiple heterocyclic rings often enhances their biological activity.
Medicine
In medicine, such compounds may be explored for their therapeutic potential. They could serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-19(23-20-21-7-8-27-20)14-10-16(22-15-4-2-1-3-13(14)15)12-5-6-17-18(9-12)26-11-25-17/h1-6,9-10H,7-8,11H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLHCYDRAOITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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